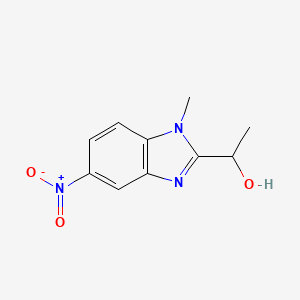

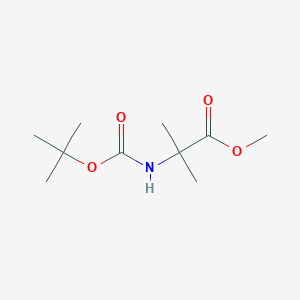

![molecular formula C21H21N3O4S3 B2637220 2-(Benzo[d]thiazol-2-ylthio)-1-(5-(morpholinosulfonyl)indolin-1-yl)ethanone CAS No. 941848-37-9](/img/structure/B2637220.png)

2-(Benzo[d]thiazol-2-ylthio)-1-(5-(morpholinosulfonyl)indolin-1-yl)ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzothiazole and indoline rings are aromatic, which could contribute to the compound’s stability and reactivity .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the sulfur atom in the benzothiazole ring could potentially act as a nucleophile in certain reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, and stability would be influenced by the presence and arrangement of the various functional groups .Applications De Recherche Scientifique

Structural Activity Relationships and Biological Significance

Structure-Activity Relationships of Thiophene Derivatives

Thiophene and its derivatives, including compounds with benzothiazole analogs, have been investigated for their various therapeutic properties. The interchange with the thiophene ring encompasses aromatic ring systems like benzene, naphthalene, and benzothiazole, among others. These structural modifications aim to explore the impact on biological activity, although no consistent superiority of any molecular structure has been established (Drehsen & Engel, 1983).

Synthesis and Biological Importance of Benzothiazole Derivatives

Benzothiazole derivatives exhibit a broad spectrum of biological activities, making them compounds of great importance in medicinal chemistry. These activities include serving as potential therapeutic agents with applications ranging from antimicrobial to anticancer properties. The review covers synthetic methodologies and highlights recent approaches to afford benzothiazole derivatives with a variety of substituents (Rosales-Hernández et al., 2022).

Structural Activity Relationship and Importance in Medicinal Chemistry

The benzothiazole ring is integral to many natural and synthetic bioactive molecules. It is associated with a variety of pharmacological activities such as antiviral, antimicrobial, and anticancer, highlighting the significance of the benzothiazole scaffold in drug discovery and development (Bhat & Belagali, 2020).

Therapeutic Potential of Benzothiazoles

Benzothiazoles possess a wide range of antimicrobial and antitumor activities, with some derivatives in clinical use for the treatment of various diseases. This underscores the growing importance of the benzothiazole nucleus in drug discovery, offering a scaffold for the development of novel therapies (Kamal et al., 2015).

Orientations Futures

Propriétés

IUPAC Name |

2-(1,3-benzothiazol-2-ylsulfanyl)-1-(5-morpholin-4-ylsulfonyl-2,3-dihydroindol-1-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O4S3/c25-20(14-29-21-22-17-3-1-2-4-19(17)30-21)24-8-7-15-13-16(5-6-18(15)24)31(26,27)23-9-11-28-12-10-23/h1-6,13H,7-12,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGYVUVUWJRQCJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=C1C=C(C=C2)S(=O)(=O)N3CCOCC3)C(=O)CSC4=NC5=CC=CC=C5S4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O4S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Benzo[d]thiazol-2-ylthio)-1-(5-(morpholinosulfonyl)indolin-1-yl)ethanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

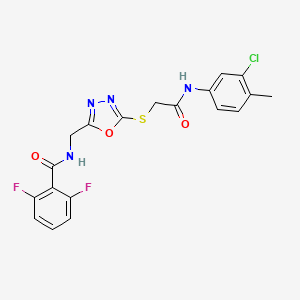

![3-Propyl-2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methylsulfanyl]quinazolin-4-one](/img/structure/B2637144.png)

![[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]-indolizin-2-ylmethanone](/img/structure/B2637145.png)

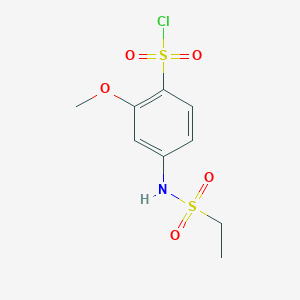

![3-nitro-N-phenyl-4-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]benzenesulfonamide](/img/structure/B2637146.png)

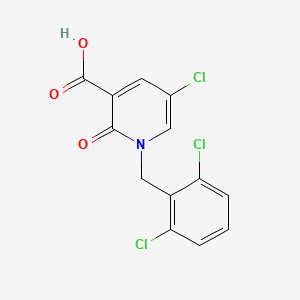

![2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2637147.png)

![2-Methyl-N-(2,2,2-trifluoroethyl)pyrazolo[1,5-a]pyrazin-4-amine](/img/structure/B2637151.png)

![1-[3-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]piperidin-2-one](/img/structure/B2637152.png)

![5-[2-(2-chloro-6-fluorophenyl)ethyl]-1H-1,2,3,4-tetrazole](/img/structure/B2637157.png)

![2-((3-butyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-chloro-4-fluorophenyl)acetamide](/img/structure/B2637159.png)